Enabling Selective N-Arylation: Orthogonal Halogen Reactivity in 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (842144-03-0) Compared to Non-Halogenated Scaffolds
The 5-bromo substituent in 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine enables selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for the installation of aryl or heteroaryl groups at the 5-position, while the 2-chloro substituent remains available for subsequent nucleophilic aromatic substitution (SNAr) or additional cross-coupling steps [1]. This orthogonal reactivity is essential for constructing complex, polysubstituted pyridine scaffolds common in kinase inhibitor pharmacophores [2]. In contrast, the non-halogenated analog 3,4-diaminopyridine (CAS 54-96-6) lacks these synthetic handles entirely, precluding modular derivatization at the 2- and 5-positions without requiring additional halogenation steps, which would introduce regioselectivity challenges [3].
| Evidence Dimension | Orthogonal synthetic utility for modular derivatization |
|---|---|
| Target Compound Data | 2 orthogonal halogen handles (Br at C5, Cl at C2) enabling sequential cross-coupling and SNAr reactions |
| Comparator Or Baseline | 3,4-Diaminopyridine (CAS 54-96-6) with no halogen substituents |
| Quantified Difference | Two reactive sites for sequential derivatization versus zero |
| Conditions | Palladium-catalyzed cross-coupling conditions for Br, nucleophilic aromatic substitution or additional cross-coupling for Cl |
Why This Matters
This orthogonal reactivity directly reduces the number of synthetic steps required to access complex kinase inhibitor intermediates, thereby lowering production costs and increasing overall yield for procurement and scale-up decisions.
- [1] Zhang, J. et al. Aminoheteroaryl Compounds as Protein Kinase Inhibitors. U.S. Patent Application Publication No. US 2005/0054701 A1, March 10, 2005. View Source
- [2] Cui, J. J. et al. Structure-Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 2011, 54(18), 6342-6363. View Source
- [3] PubChem. Compound Summary for CID 5918, 3,4-Diaminopyridine. View Source
